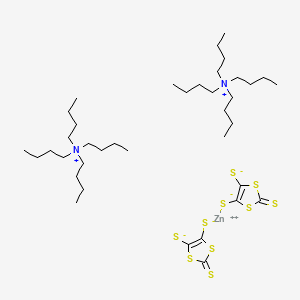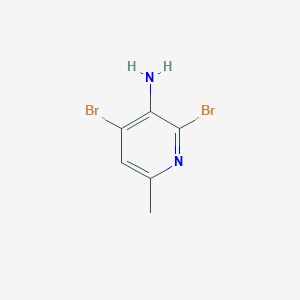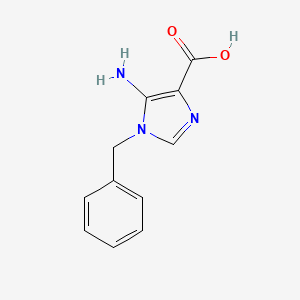
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX: is a coordination compound with the molecular formula C38H72N2S10Zn. This compound is known for its unique electrochemical properties and strong absorption in the UV-Vis spectrum. It is primarily used in the field of organic electronic materials and magnetic molecular conductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX typically involves the reaction of zinc salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetra-N-butylammonium as a counterion. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile or dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dithiolato ligands are oxidized to form disulfide bonds.
Reduction: It can also undergo reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where the ligands are replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products:
Oxidation: Formation of disulfide-bridged complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the development of magnetic molecular conductors .
Mechanism of Action
The mechanism of action of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX involves the coordination of the zinc center with the dithiolato ligands. This coordination results in the formation of a stable complex with unique electrochemical properties. The compound can interact with various molecular targets, including other metal ions and organic molecules, through coordination and redox reactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel complex
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium complex
Comparison:
- Electrochemical Properties: The zinc complex has distinct electrochemical properties compared to its nickel and palladium counterparts, making it more suitable for certain applications in organic electronics.
- Stability: The zinc complex is generally more stable under ambient conditions compared to the nickel and palladium complexes.
- Applications: While all three complexes are used in organic electronic materials, the zinc complex is particularly favored for its strong UV-Vis absorption and magnetic properties .
Properties
Molecular Formula |
C38H72N2S10Zn |
|---|---|
Molecular Weight |
943 g/mol |
IUPAC Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
InChI Key |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















